![molecular formula C22H17FN6OS2 B2862698 2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide CAS No. 1206987-01-0](/img/no-structure.png)

2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

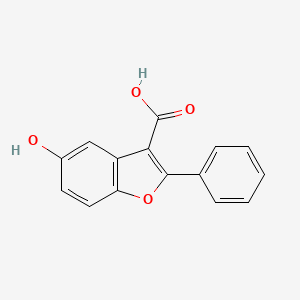

The compound “2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide” is a derivative of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold . This scaffold has been chosen as a pharmacophore for the adenosine receptors . The compound is functionalized to easily obtain multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic systems .

Synthesis Analysis

The compound is synthesized by substituting the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold at the 5 position with reactive linkers of different lengths . These compounds are then used to synthesize probes for the adenosine receptors by functionalization with a fluorescent moiety .Molecular Structure Analysis

The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold is a tricyclic compound with a high molecular weight . To obtain derivatives with the same potency and selectivity but with better drug-like properties, researchers made structural simplification of this scaffold . Replacement of the pyrazole or triazole rings of the scaffold led to the [1,2,4]triazolo[1,5-c]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives, respectively .Chemical Reactions Analysis

The compound is developed as an adenosine receptor antagonist bearing a reactive linker . It is functionalized to obtain multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic systems . The preferred binding mode at the single receptor is driven by the substitution present at the 5 position .Physical And Chemical Properties Analysis

The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold is a tricyclic compound with a high molecular weight . It exhibits limitations such as poor aqueous solubility and difficult synthetic preparation .Scientific Research Applications

Fluorescent Probes for Bioimaging

This compound belongs to the family of pyrazolo[1,5-a]pyrimidines, which are known for their fluorescent properties. They can be used as fluorescent probes for bioimaging due to their ability to emit light upon excitation. This is particularly useful in studying the dynamics of intracellular processes .

Chemosensors

The presence of heteroatoms like nitrogen and sulfur in the compound’s structure makes it a potential candidate for developing chemosensors. These can be used to detect the presence of specific ions or molecules, providing valuable information in environmental monitoring and diagnostics .

Organic Light-Emitting Devices (OLEDs)

Due to its solid-state emission properties, this compound could be utilized in the development of OLEDs. These devices are used in displays and lighting, benefiting from the compound’s tunable photophysical properties .

Antimitotic Activities

Compounds with a similar structure have been shown to exhibit antimitotic activities, making them potential candidates for cancer treatment. They can inhibit cell division, which is a key process in the proliferation of cancer cells .

Kinase Inhibition

The compound’s structure is conducive to acting as a kinase inhibitor. Kinase inhibitors are important in the treatment of various diseases, including cancer, as they can interfere with the signaling pathways that promote cell growth and survival .

Drug Discovery

With its unique structure, this compound can serve as a lead compound in drug discovery. Its interaction with biological targets can be studied to develop new medications for a range of diseases .

Optoelectronics

The electronic structure of the compound, based on DFT and TD-DFT calculations, suggests its suitability for optoelectronic applications. This includes the development of sensors and switches that respond to light .

Genotoxicity Studies

While not directly related to the compound , similar pyrazolo[1,5-a]pyrimidine derivatives have been studied for their genotoxic activity. This compound could potentially be used in genotoxicity studies to understand its effects on DNA .

Mechanism of Action

The compound is evaluated for its binding at the four adenosine receptor subtypes . Different affinity and selectivity profiles are observed towards hA1, hA2A, and hA3 adenosine receptors . In particular, fluorescent compounds behave as dual hA2A/hA3 ligands . Computational studies suggest different binding modes for developed compounds at the three receptors .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine, which is then thiolated to form the second intermediate, 2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide. The final product is then obtained by coupling the second intermediate with N-(3-(methylthio)phenyl)acetic acid.", "Starting Materials": [ "4-fluoroaniline", "2,3-dichloropyrazine", "sodium azide", "sodium hydroxide", "thiourea", "methylthioaniline", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "4-fluoroaniline is reacted with 2,3-dichloropyrazine in the presence of sodium azide and sodium hydroxide to form 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine.", "Step 2: Thiolation of 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine is reacted with thiourea in the presence of acetic anhydride and triethylamine to form 2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide.", "Step 3: Coupling of 2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide with N-(3-(methylthio)phenyl)acetic acid", "2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is reacted with N-(3-(methylthio)phenyl)acetic acid in the presence of N,N-dimethylformamide and diethyl ether to form the final product, 2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide." ] } | |

CAS RN |

1206987-01-0 |

Product Name |

2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide |

Molecular Formula |

C22H17FN6OS2 |

Molecular Weight |

464.54 |

IUPAC Name |

2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide |

InChI |

InChI=1S/C22H17FN6OS2/c1-31-17-4-2-3-16(11-17)24-20(30)13-32-22-26-25-21-19-12-18(14-5-7-15(23)8-6-14)27-29(19)10-9-28(21)22/h2-12H,13H2,1H3,(H,24,30) |

InChI Key |

GCOGRGOTWAMSAP-UHFFFAOYSA-N |

SMILES |

CSC1=CC=CC(=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chlorobenzyl 5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2862615.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2862616.png)

![N-cyclohexyl-2-[3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide](/img/structure/B2862617.png)

![5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-(3-methoxyphenyl)thiophene-2-sulfonamide](/img/structure/B2862623.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2862625.png)

![N-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2862634.png)